molecular formula C5H13Br2N B018153 (2-Bromoethyl)trimethylammonium bromide CAS No. 2758-06-7

(2-Bromoethyl)trimethylammonium bromide

Cat. No.: B018153
CAS No.: 2758-06-7
M. Wt: 246.97 g/mol
InChI Key: OINMNSFDYTYXEQ-UHFFFAOYSA-M
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Description

(2-Bromoethyl)trimethylammonium bromide is an organic chemical compound with the molecular formula C5H13Br2N. It is a quaternary ammonium salt, characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a trimethylammonium group. This compound is known for its high solubility in water and organic solvents, and it is widely used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromoethyl)trimethylammonium bromide can be synthesized through the reaction of trimethylamine with 2-bromoethanol. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. Another method involves the reaction of trimethylamine with 1,2-dibromoethane, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reacting trimethylamine with 1,2-dibromoethane in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through multiple recrystallization steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)trimethylammonium bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: (2-Hydroxyethyl)trimethylammonium bromide

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Amines

Scientific Research Applications

(2-Bromoethyl)trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the preparation of various biochemical reagents and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of quaternary ammonium compounds with antimicrobial properties.

    Industry: The compound serves as an antistatic agent, disinfectant, and emulsifier in various industrial processes

Comparison with Similar Compounds

  • (3-Bromopropyl)trimethylammonium bromide
  • (2-Bromoethyl)dimethylammonium bromide
  • (2-Bromoethyl)triethylammonium bromide

Comparison: (2-Bromoethyl)trimethylammonium bromide is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Compared to (3-Bromopropyl)trimethylammonium bromide, it has a shorter carbon chain, resulting in different reactivity and solubility profiles. The presence of three methyl groups in this compound, as opposed to ethyl groups in (2-Bromoethyl)triethylammonium bromide, also influences its steric and electronic properties, making it more suitable for certain applications .

Properties

IUPAC Name

2-bromoethyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13BrN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINMNSFDYTYXEQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883725
Record name Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

246.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2758-06-7
Record name (2-Bromoethyl)trimethylammonium bromide
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Record name Bromcholin
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Record name Bromocholine bromide
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Record name Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1)
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Record name Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1)
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Record name 2-bromoethyltrimethylammonium bromide
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Record name BROMOCHOLINE BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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